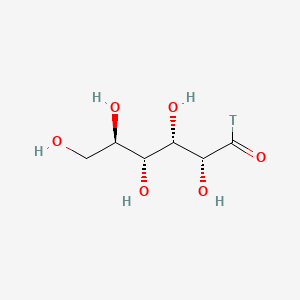
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one is a complex organic compound characterized by its multiple hydroxyl groups and a tritium-labeled carbonyl group. This compound is a derivative of glucose, where one of the hydrogen atoms is replaced by tritium, a radioactive isotope of hydrogen. The presence of tritium makes this compound particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one typically involves the tritiation of glucose. The process begins with the protection of the hydroxyl groups of glucose to prevent unwanted reactions. This is followed by the introduction of tritium at the desired position through a catalytic hydrogenation reaction using tritium gas. The final step involves the deprotection of the hydroxyl groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity tritium gas and efficient catalysts ensures the production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms ethers or esters depending on the reagents used.
Scientific Research Applications
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its radioactive tritium label.
Biology: Employed in metabolic studies to trace the pathways of glucose metabolism.
Medicine: Utilized in radiolabeling studies to investigate drug distribution and metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one is primarily based on its ability to participate in biochemical reactions similar to glucose. The tritium label allows for the tracking of the compound through various metabolic pathways. The compound interacts with enzymes and proteins involved in glucose metabolism, providing insights into the molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
D-Glucose: The parent compound of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one.
D-Galactose: Another hexose sugar with similar chemical properties.
D-Mannose: A stereoisomer of glucose with different spatial arrangement of hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its tritium label, which provides a radioactive marker for tracing and studying biochemical processes. This feature distinguishes it from other similar compounds and enhances its utility in scientific research.
Properties
CAS No. |
33417-97-9 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-tritiohexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1T |
InChI Key |
GZCGUPFRVQAUEE-NXGYSIPVSA-N |
Isomeric SMILES |
[3H]C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















